Captisol-Stabilized Melphalan HCl (Evomela) vs. Propylene Glycol-Based Formulation: Superior Admixture Stability
A head-to-head study comparing the stability of Captisol-stabilized melphalan (Evomela) against propylene glycol-based melphalan hydrochloride injection demonstrated a significant and concentration-dependent improvement in solution stability. The key differentiator was the rate of impurity formation, a critical factor for ensuring safe and efficacious administration. The study quantified that Evomela admixture solutions were 5 to 29 times more stable than the comparator across clinically relevant concentrations [1].
| Evidence Dimension | Fold increase in stability (reduced impurity formation) in normal saline admixture |
|---|---|
| Target Compound Data | Evomela (Captisol-stabilized melphalan HCl) |
| Comparator Or Baseline | Propylene glycol-based melphalan HCl injection (Alkeran) |
| Quantified Difference | 5-fold more stable at 0.45 mg/mL; 9-fold at 1.0 mg/mL; 15-fold at 2.0 mg/mL; 29-fold more stable at 5.0 mg/mL. |
| Conditions | Admixture solutions prepared in normal saline and stored at room temperature; stability assessed by assay of melphalan and determination of melphalan-related impurities. |
Why This Matters
This superior stability reduces waste, provides greater flexibility in pharmacy workflow, and ensures more consistent dosing by mitigating the risk of pre-administration degradation.
- [1] Singh R, Chen J, Miller T, Bergren M, Mallik R. Solution stability of Captisol-stabilized melphalan (Evomela) versus Propylene glycol-based melphalan hydrochloride injection. Pharm Dev Technol. 2018 Dec;23(10):1024-1029. PMID: 27973975. View Source
